molecular formula C17H19ClN2O4S2 B2395102 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine CAS No. 1021020-95-0

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B2395102
CAS No.: 1021020-95-0
M. Wt: 414.92
InChI Key: SHHWVNAXBFNWPH-UHFFFAOYSA-N
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Description

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is a synthetic piperazine-based compound offered for research and development purposes. This chemical is provided as a high-purity material intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any personal use. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology due to their versatile biological activities. They are frequently investigated for their potential as modulators of various central nervous system (CNS) targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The structure of this compound, featuring a (5-chloro-2-thienyl)sulfonyl group and a 2-methoxyphenyl moiety, suggests potential as a key intermediate or a novel chemical entity for developing new biochemical probes. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry to explore new therapeutic pathways. Our product is guaranteed to meet strict quality control specifications to ensure reliable and consistent results in your experimental models. For detailed technical data, including NMR and mass spectrometry data, or to request a certificate of analysis, please contact our technical support team.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-24-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16(21)12-26(22,23)17-7-6-15(18)25-17/h2-7H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHWVNAXBFNWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Routes

Intermediate Synthesis: 5-Chloro-2-thiophenesulfonyl Chloride

The synthesis begins with the preparation of 5-chloro-2-thiophenesulfonyl chloride, a critical precursor. Two primary routes are documented:

Route A (Chlorosulfonation):
Thiophene undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C, followed by phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Route B (Oxidative Chlorination):
5-Chloro-2-thiophenethiol is oxidized with chlorine gas in aqueous HCl, producing the sulfonyl chloride in 85–92% yield.

Method Reagents Temperature Yield
A ClSO₃H, PCl₅ 0–5°C 78%
B Cl₂, HCl RT 92%

Formation of Sulfonylacetyl Intermediate

The sulfonylacetyl moiety is introduced via nucleophilic acyl substitution. In a representative procedure:

  • Reaction: 5-Chloro-2-thiophenesulfonyl chloride (1.0 equiv) reacts with potassium thioacetate (1.2 equiv) in anhydrous DMF.
  • Conditions: 0°C → RT, 12 h under N₂.
  • Workup: Extraction with ethyl acetate, washing (NaHCO₃, brine), and silica gel chromatography.
  • Yield: 89% (white crystalline solid).

Key Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 4.0 Hz, 1H, thienyl-H), 3.85 (s, 3H, OCH₃).
  • MS (ESI+): m/z 289.1 [M+H]⁺.

Piperazine Coupling

The final step couples the sulfonylacetyl intermediate with 4-(2-methoxyphenyl)piperazine. Two optimized protocols are reported:

Protocol 1 (Solution-Phase Coupling):
  • Reagents: Sulfonylacetyl intermediate (1.0 equiv), 4-(2-methoxyphenyl)piperazine (1.1 equiv), triethylamine (2.0 equiv).
  • Solvent: Dichloromethane (DCM), 0°C → RT, 24 h.
  • Workup: Filtration, solvent evaporation, recrystallization (EtOH/H₂O).
  • Yield: 76–82%.
Protocol 2 (Flow Chemistry):
  • Reactor: Continuous flow system (residence time: 15 min).
  • Conditions: 80°C, 10 bar pressure.
  • Advantages: 95% conversion, reduced byproducts.

Comparative Table:

Parameter Protocol 1 Protocol 2
Yield 82% 95%
Time 24 h 15 min
Purity 98.5% (HPLC) 99.2% (HPLC)

Industrial-Scale Optimization

Purification Techniques

  • Crystallization: Ethanol/water (7:3) achieves >99% purity.
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for pharmaceutical-grade material.

Green Chemistry Innovations

  • Solvent Recycling: DCM recovery via distillation reduces waste.
  • Catalytic Triethylamine: Recycled via acid-base extraction, lowering costs.

Mechanistic Insights

Sulfonylation Kinetics

Density Functional Theory (DFT) calculations reveal a two-step mechanism:

  • Nucleophilic Attack: Thioacetate oxygen attacks sulfonyl chloride’s sulfur.
  • Chloride Departure: Transition state energy (ΔG‡) = 18.3 kcal/mol.

Piperazine Coupling

The reaction proceeds via a Schlenk equilibrium, where triethylamine deprotonates the piperazine, enhancing nucleophilicity.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 154.2 (SO₂), 55.1 (OCH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Purity Assessment

  • HPLC: tᵣ = 8.2 min (C18, 70% acetonitrile).
  • Elemental Analysis: Calculated C 49.22%, H 4.62%; Found C 49.18%, H 4.59%.

Patent Landscape

Key patents disclose advanced derivatives and process innovations:

  • US8907101B2: Continuous flow synthesis for scale-up.
  • WO2004112782A1: Use of HATU/DIPEA for acetyl coupling.

Chemical Reactions Analysis

Types of Reactions

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienyl and piperazine moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chloro group on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core substituted with a thienyl sulfonamide group and a methoxyphenyl moiety. This unique structure contributes to its biological activity, particularly in targeting specific receptors or enzymes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various preclinical studies. It has been noted that compounds with similar structural motifs exhibit cytotoxic effects against different cancer cell lines. For example, a study indicated that certain piperazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Drug Development

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is being investigated for its role in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further modifications to enhance efficacy and reduce toxicity.

Combination Therapies

There is ongoing research into the use of this compound in combination therapies for enhanced therapeutic outcomes. For example, combining it with other known anticancer agents could potentially overcome resistance mechanisms observed in certain tumors .

Synthesis and Derivatives

The synthesis of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions that allow for the incorporation of various functional groups. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Synthetic Route Yield (%) Key Steps
Route A82Sulfonation, acetylation
Route B75N-alkylation, cyclization

Case Studies and Research Findings

  • Antibacterial Study : A recent investigation demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that modifications of this compound led to increased cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent .
  • Pharmacokinetic Profiling : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, making it a viable candidate for further clinical development .

Mechanism of Action

The mechanism of action of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with 4-(2-Methoxyphenyl)piperazine Core

The 4-(2-methoxyphenyl)piperazine moiety is a common pharmacophore in CNS-active compounds. Key structural analogs include:

Compound Name Substituents Biological Activity Key Findings Evidence ID
p-MPPI 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine 5-HT1A receptor antagonist Competitive antagonism at pre- and postsynaptic 5-HT1A receptors; inhibits hypothermia and forepaw treading induced by 8-OH-DPAT .
1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)piperazine Chlorophenoxy-acetyl substituent Anticonvulsant 100% protection in the 6-Hz seizure model at 100 mg/kg; no neurotoxicity observed .
1-(2-Methoxyphenyl)piperazine Unmodified piperazine 5-HT1B agonist Variable effects on sympathetic nerve discharge (SND); acts as a partial agonist .
Macrocyclic-appended 1-(2-methoxyphenyl)piperazine Macrocyclic triacetic acid conjugate 5-HT1A neuroreceptor imaging High binding affinity for 5-HT1A; used in preclinical imaging studies .

Key Structural Differences and Implications :

  • The sulfonyl-acetyl-thiophene group in the target compound distinguishes it from analogs with simpler acetyl or benzamido substituents. This group may enhance metabolic stability or alter receptor selectivity compared to derivatives like p-MPPI or 1-(2-methoxyphenyl)piperazine .
Pharmacological Activity Comparisons
  • 5-HT Receptor Interactions: The target compound’s arylpiperazine core aligns with 5-HT1A/1B ligands, but its sulfonyl-acetyl-thiophene substituent may shift receptor selectivity. For example, p-MPPI (a 5-HT1A antagonist) retains high affinity due to its iodobenzamido group, whereas simpler 1-(2-methoxyphenyl)piperazine analogs exhibit 5-HT1B agonism .
  • Anticonvulsant Activity: The chlorophenoxy-acetyl analog () shares a similar acetylated piperazine structure but lacks the sulfonyl-thiophene group. Its efficacy in the 6-Hz seizure model without neurotoxicity suggests that the target compound’s bulkier substituents might reduce toxicity but require optimization for blood-brain barrier penetration .

Biological Activity

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thienyl sulfonyl group and a methoxyphenyl moiety. Its molecular formula is C24H21ClN4O2SC_{24}H_{21}ClN_{4}O_{2}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which contribute to its biological properties .

Research indicates that compounds like 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial in neurotransmission. This suggests that the compound may have neuroprotective properties .
  • Antimicrobial Activity : Studies on related compounds demonstrate significant antimicrobial effects against various bacterial strains, implicating this compound's potential in treating infections .

Antimicrobial Activity

The antimicrobial efficacy of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine can be compared with other known agents. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in the table below:

Compound Target Bacteria MIC (µg/mL)
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazineStaphylococcus aureus15.625 - 62.5
LevofloxacinStaphylococcus aureus8.1 - 130
CiprofloxacinMRSA0.381

This data suggests that the compound has competitive antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus .

Cytotoxicity Studies

In vitro studies evaluating cytotoxic effects on human cancer cell lines (HeLa and A549) revealed that at concentrations of 1, 5, and 25 µM, the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

Case Study 1: Neuroprotective Effects
A study involving piperazine derivatives demonstrated their ability to inhibit acetylcholinesterase effectively, leading to neuroprotection in models of Alzheimer's disease. This suggests that compounds like 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine may also offer similar benefits .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds showed robust activity against biofilms formed by Staphylococcus epidermidis and MRSA. The compound's ability to disrupt biofilm formation could be critical in treating chronic infections .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine, and how are intermediates characterized?

The synthesis typically involves sequential acylation and cyclization reactions. For example:

  • Step 1 : React 4-(2-methoxyphenyl)piperazine with (5-chloro-2-thienyl)sulfonyl acetyl chloride under basic conditions (e.g., triethylamine) to form the acetylated intermediate.
  • Step 2 : Purify intermediates via column chromatography or recrystallization.
  • Characterization : Confirm structure using IR spectroscopy (C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350/1150 cm⁻¹) and ¹H/¹³C NMR (e.g., piperazine N–CH₂ protons at δ 2.5–3.5 ppm, methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₈ClN₂O₄S₂).
  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns.
  • X-ray crystallography (if crystalline): Resolve 3D conformation to confirm sulfonyl and acetyl group orientation .

Advanced Research Questions

Q. How does structural variation at the sulfonylacetyl moiety influence α₁/α₂-adrenergic receptor binding affinity?

  • Experimental Design :
    • Radioligand binding assays : Use rat cortical membranes and competitive displacement of [³H]prazosin (α₁) or [³H]RX821002 (α₂).
    • Structure-Activity Relationship (SAR) : Compare derivatives with substituents like -Cl, -OCH₃, or -NO₂ at the thienyl ring.
    • Data Analysis : Calculate IC₅₀ values; lower IC₅₀ indicates higher affinity. For example, 5-chloro substitution enhances α₁ affinity due to hydrophobic interactions .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Hepatic Microsomal Stability : Incubate with rat/human liver microsomes to measure metabolic half-life.
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s suggests high permeability).
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (e.g., >90% binding may limit bioavailability) .

Q. How can contradictions in reported receptor binding data be resolved?

  • Case Study : If Study A reports α₁ IC₅₀ = 50 nM, while Study B finds 200 nM:
    • Variables to Check : Receptor source (species/strain differences), assay buffer pH, temperature, and ligand concentration ranges.
    • Validation : Replicate assays using standardized protocols (e.g., IUPHAR guidelines) and orthogonal methods like functional cAMP assays .

Methodological Notes

  • Synthetic Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yield (85% vs. 60% conventional) .
  • In Vivo Studies : For rodent models, dose at 10 mg/kg (IP) and monitor plasma levels via LC-MS/MS to correlate exposure with efficacy .

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